molecular formula C10H6BrNO3 B3058627 4-Bromo-2-nitronaphthalen-1-ol CAS No. 905302-18-3

4-Bromo-2-nitronaphthalen-1-ol

Cat. No.: B3058627
CAS No.: 905302-18-3
M. Wt: 268.06 g/mol
InChI Key: RYGNNSNXVBBMSK-UHFFFAOYSA-N
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Description

Significance of Halogenated and Nitrated Naphthalene (B1677914) Derivatives in Chemical Science

Halogenated and nitrated naphthalene derivatives are crucial building blocks in organic synthesis and materials science. lifechemicals.com The introduction of halogen atoms and nitro groups onto the naphthalene scaffold dramatically influences the molecule's electronic properties, reactivity, and biological activity.

Halogens, such as bromine, can alter the electron density of the aromatic system and provide a reactive handle for further chemical transformations, including cross-coupling reactions. The nitro group, being a strong electron-withdrawing group, significantly modifies the electronic nature of the naphthalene ring, making it more susceptible to certain types of reactions and influencing its potential as a component in charge-transfer materials. nih.gov The combination of these functional groups on a naphthalene core creates a versatile platform for the development of new molecules with tailored properties. lifechemicals.com

Rationale for the Academic Investigation of 4-Bromo-2-nitronaphthalen-1-ol

The specific arrangement of a bromine atom, a nitro group, and a hydroxyl group on the naphthalene ring in this compound makes it a compelling subject for academic inquiry. The interplay between the electron-withdrawing nitro group and the electron-donating hydroxyl group, along with the steric and electronic effects of the bromine atom, can lead to unique chemical reactivity and physical properties.

Researchers are often interested in how these substituents influence the molecule's spectroscopic characteristics, crystal packing, and potential for intermolecular interactions. Furthermore, this compound serves as a valuable intermediate for the synthesis of more complex molecules, including potential pharmaceutical agents and functional materials. The presence of multiple reactive sites allows for a variety of chemical modifications, opening avenues for the creation of diverse molecular architectures.

Overview of Existing Research Paradigms Relevant to Substituted Naphthalenols

The study of substituted naphthalenols, a class to which this compound belongs, is guided by several established research paradigms. A primary focus is the development of efficient and regioselective synthetic methods to access these compounds. researchgate.net Given that direct substitution on the naphthalene core can often lead to mixtures of isomers, developing controlled synthetic routes is a significant area of research. researchgate.net

Another key paradigm involves the exploration of the photophysical properties of these compounds. researchgate.net The naphthalene system is inherently fluorescent, and the introduction of various substituents can modulate its emission properties, leading to the development of new fluorescent probes and materials. nih.gov Additionally, the biological activities of substituted naphthalenols are of great interest, with many derivatives showing promise as antimicrobial, anticancer, or anti-inflammatory agents. mdpi.com Research in this area often involves structure-activity relationship (SAR) studies to understand how different substitution patterns affect biological efficacy. mdpi.com

Finally, the application of substituted naphthalenols in materials science is a growing field. Their electronic properties make them candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices.

PropertyValue
Molecular Formula C10H6BrNO3
Molecular Weight 268.06400 g/mol
Density 1.787g/cm3
Boiling Point 371.463ºC at 760 mmHg
Flash Point 178.454ºC
Exact Mass 266.95300
PSA 66.05000
LogP 3.73930
Index of Refraction 1.735
Table 1: Physical and Chemical Properties of this compound. chemsrc.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-2-nitronaphthalen-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO3/c11-8-5-9(12(14)15)10(13)7-4-2-1-3-6(7)8/h1-5,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGNNSNXVBBMSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468789
Record name 4-bromo-2-nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905302-18-3
Record name 4-bromo-2-nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Bromo 2 Nitronaphthalen 1 Ol and Analogues

Regioselective Synthesis Strategies

The arrangement of substituents on the naphthalene (B1677914) core is dictated by the directing effects of the groups already present on the ring. In the case of 4-bromo-2-nitronaphthalen-1-ol, the interplay between the hydroxyl (-OH), bromo (-Br), and nitro (-NO2) groups governs the synthetic approach. The hydroxyl group is a strongly activating ortho-, para-director, the bromo group is a deactivating ortho-, para-director, and the nitro group is a strongly deactivating meta-director. Understanding these electronic influences is paramount for devising a successful regioselective synthesis.

Direct Halogenation and Nitration Approaches

The direct, one-pot bromination and nitration of a simple naphthalene precursor, such as naphthalen-1-ol, to achieve this compound is fraught with challenges regarding regioselectivity. The hydroxyl group of naphthalen-1-ol strongly activates the ring towards electrophilic substitution, primarily at the 2- and 4-positions (ortho and para to the hydroxyl group, respectively).

When subjecting naphthalen-1-ol to a mixture of brominating and nitrating agents, a complex mixture of products is anticipated. The strong activating nature of the hydroxyl group would likely lead to multiple substitutions and a variety of regioisomers. The electrophilic attack would be directed to the most nucleophilic positions, which are the 2, 4, 5, and 7 positions. Therefore, isolating the desired 4-bromo-2-nitro isomer in a significant yield from such a reaction is highly improbable. The lack of control in this direct approach necessitates the use of more refined, sequential methodologies.

Sequential Functionalization from Naphthalene Precursors

A more rational and controllable approach to the synthesis of this compound involves the stepwise introduction of the bromo and nitro groups onto a naphthalene precursor. This sequential functionalization allows for the strategic use of directing group effects to achieve the desired substitution pattern. Two primary pathways can be envisioned: the nitration of a halogenated naphthalene and the halogenation of a nitrated naphthalenol.

This strategy commences with a pre-existing halogenated naphthalenol, specifically 4-bromonaphthalen-1-ol. In this precursor, both the hydroxyl and bromo groups are ortho-, para-directors. However, the hydroxyl group is a much stronger activating group than the deactivating bromo group. Consequently, the position of the incoming electrophile (the nitronium ion, NO2+) will be predominantly dictated by the hydroxyl group.

The hydroxyl group at C1 directs electrophilic substitution to the C2 and C4 positions. Since the C4 position is already occupied by a bromine atom, the nitration is expected to occur regioselectively at the C2 position. The reaction would typically be carried out using a nitrating agent such as nitric acid in a solvent like acetic acid or sulfuric acid.

Starting Material Reagents Major Product Predicted Regioselectivity
4-Bromonaphthalen-1-ol HNO₃ / H₂SO₄ This compound Nitration at C2

This pathway is considered a highly plausible route to obtaining this compound with good regiochemical control.

An alternative sequential approach begins with a nitrated naphthalenol, namely 2-nitronaphthalen-1-ol. In this molecule, the hydroxyl group at C1 is a strong ortho-, para-director, while the nitro group at C2 is a strong meta-director and a deactivator. The powerful activating and directing effect of the hydroxyl group is expected to overcome the deactivating and meta-directing influence of the nitro group.

The hydroxyl group directs electrophilic attack to the 2- and 4-positions. With the 2-position blocked by the nitro group, bromination is anticipated to proceed at the 4-position. The nitro group, being a meta-director relative to its own position, would direct an incoming electrophile to the 4 and 6 positions, thus reinforcing the directing effect of the hydroxyl group towards the 4-position. Standard brominating agents, such as bromine in a suitable solvent (e.g., acetic acid or dichloromethane), would be employed for this transformation.

Starting Material Reagents Major Product Predicted Regioselectivity
2-Nitronaphthalen-1-ol Br₂ / Solvent This compound Bromination at C4

This route also represents a viable and regioselective strategy for the synthesis of the target compound.

Hydroxylation Methods for Brominated Nitronaphthalenes

A conceptually different approach would involve the introduction of the hydroxyl group at a later stage of the synthesis, starting from a pre-functionalized naphthalene such as 4-bromo-2-nitronaphthalene. The introduction of a hydroxyl group onto an aromatic ring can be achieved through several methods, although it is often more challenging than electrophilic substitution.

One potential method is nucleophilic aromatic substitution (SNAr) of a suitable leaving group (other than the existing bromo or nitro groups) with a hydroxide (B78521) source. However, SNAr reactions typically require strong electron-withdrawing groups positioned ortho or para to the leaving group to activate the ring, and the conditions are often harsh. Another possibility could involve a Sandmeyer-type reaction starting from the corresponding aminonaphthalene, which would first require the selective reduction of the nitro group in 4-bromo-2-nitronaphthalene followed by diazotization and hydrolysis. Given the complexity and potential for side reactions, this approach is generally considered less direct and potentially lower yielding compared to the sequential electrophilic substitution strategies.

Environmentally Benign and Sustainable Synthetic Protocols

In recent years, the principles of green chemistry have become increasingly integral to synthetic planning, emphasizing the reduction of hazardous substances and the use of sustainable resources. The synthesis of this compound can be approached through such a lens, incorporating catalytic methods and green solvent media to minimize environmental impact.

Molecular iodine has emerged as a powerful and environmentally friendly catalyst for a variety of organic transformations. Its low toxicity, affordability, and ability to be used in catalytic amounts make it an attractive alternative to traditional metal-based catalysts. In the context of synthesizing substituted naphthalenes, iodine can be employed to facilitate key bond-forming reactions. While a direct iodine-catalyzed synthesis of this compound is not extensively documented, the principles of iodine catalysis can be applied to the essential steps of its synthesis, such as electrophilic substitution reactions. For instance, iodine can act as a catalyst in the presence of an oxidant to generate a more potent electrophilic species, enabling reactions to proceed under milder conditions.

Research into iodine-catalyzed reactions has demonstrated its utility in various synthetic procedures, including the formation of C-N and C-O bonds, which are relevant to the synthesis of substituted aminonaphthols and related compounds. The catalytic cycle often involves the in situ generation of hypervalent iodine species or hypoiodite, which act as the active catalytic entities.

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Polyethylene glycol (PEG), particularly PEG 400, has gained significant attention as a green solvent alternative. Its desirable properties include low toxicity, biodegradability, low vapor pressure, and thermal stability. Furthermore, PEG can often be recycled and reused, adding to its sustainability profile.

The use of PEG 400 as a reaction medium has been successfully demonstrated for a wide range of organic reactions, including multicomponent reactions for the synthesis of heterocyclic compounds. youtube.com In the synthesis of this compound and its analogues, PEG 400 can serve as a benign solvent that may also enhance reaction rates and facilitate product isolation. Its ability to dissolve a wide range of organic and inorganic reagents makes it a versatile medium for complex synthetic sequences. Studies have shown that PEG 400 can promote reactions and lead to high yields of products in various synthetic protocols. researchgate.netsemanticscholar.org

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Achieving high yield and selectivity is a primary goal in any synthetic endeavor. This requires a systematic optimization of various reaction parameters.

Temperature is a critical parameter that can significantly influence the rate and outcome of a chemical reaction. In the synthesis of substituted naphthalenes, controlling the temperature is crucial for managing selectivity, particularly in electrophilic substitution reactions where multiple isomers can be formed. For instance, in nitration and bromination reactions, temperature control can help to minimize the formation of undesired byproducts. While many reactions are conducted at atmospheric pressure for convenience, in some cases, applying elevated pressure can be beneficial, for example, in reactions involving gaseous reagents or to increase the rate of slow reactions. However, for the synthesis of compounds like this compound, reactions are typically optimized under atmospheric pressure to avoid the need for specialized equipment.

The following table illustrates hypothetical effects of temperature on a key synthetic step, based on general principles of reaction kinetics.

Temperature (°C)Reaction Time (h)Desired Product Yield (%)Byproduct Formation (%)
25246040
50128515
7569010
10038020

This is a hypothetical data table for illustrative purposes.

The efficiency of a catalytic reaction is highly dependent on the amount of catalyst used. Optimizing catalyst loading is a balance between achieving a desirable reaction rate and minimizing cost and potential contamination of the product. Lowering the catalyst loading is a key objective in green chemistry.

Reagent stoichiometry, the molar ratio of reactants, is another fundamental parameter to optimize. In the synthesis of this compound, the precise stoichiometry of the nitrating and brominating agents relative to the naphthalene precursor will dictate the efficiency of the reaction and the product distribution. An excess of a reagent may be used to drive a reaction to completion, but this can also lead to the formation of over-substituted byproducts. Careful control and optimization of the stoichiometry are therefore essential for maximizing the yield of the desired product.

The table below presents a hypothetical optimization of catalyst loading and reagent stoichiometry for a bromination step.

Catalyst Loading (mol%)Brominating Agent (equivalents)Desired Product Yield (%)Unreacted Starting Material (%)
11.07525
21.08515
21.1955
51.1964

This is a hypothetical data table for illustrative purposes.

Spectroscopic and Advanced Analytical Characterization of 4 Bromo 2 Nitronaphthalen 1 Ol

Vibrational Spectroscopy Applications

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The FT-IR spectrum of 4-Bromo-2-nitronaphthalen-1-ol is expected to exhibit characteristic absorption bands corresponding to its hydroxyl, nitro, and bromo-substituted aromatic functionalities.

The presence of a hydroxyl (-OH) group is typically indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. The nitro (NO₂) group is characterized by two distinct stretching vibrations: an asymmetric stretching band around 1500-1570 cm⁻¹ and a symmetric stretching band in the 1300-1370 cm⁻¹ range. epa.gov Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring will produce a series of sharp bands between 1400 and 1600 cm⁻¹. The C-Br stretching vibration is anticipated to be observed in the lower frequency region, typically between 500 and 600 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹) Vibration Type Functional Group
3200-3600 O-H stretch Hydroxyl
3000-3100 C-H stretch Aromatic
1500-1570 Asymmetric N-O stretch Nitro
1400-1600 C=C stretch Aromatic Ring
1300-1370 Symmetric N-O stretch Nitro
1100-1250 C-O stretch Phenolic
500-600 C-Br stretch Bromo

Raman Spectroscopy for Molecular Vibrational Signatures

Raman spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. While FT-IR is sensitive to polar functional groups, Raman spectroscopy is particularly useful for analyzing non-polar bonds and symmetric vibrations. For this compound, the symmetric stretching of the nitro group and the skeletal vibrations of the naphthalene ring are expected to produce strong signals in the Raman spectrum. The C-Br stretching vibration would also be Raman active. This technique is valuable for confirming the presence of the aromatic backbone and the nitro substituent. epa.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a detailed picture of the molecular structure can be constructed.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons are influenced by the electron-donating effect of the hydroxyl group and the electron-withdrawing effects of the nitro and bromo substituents. The hydroxyl proton is expected to appear as a broad singlet, with its chemical shift being dependent on the solvent and concentration. The protons on the naphthalene ring will exhibit characteristic splitting patterns due to spin-spin coupling with neighboring protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Assignment
~10-12 br s -OH
~8.5-9.0 s H-3
~8.0-8.4 d H-5
~7.5-7.9 m H-6, H-7
~7.2-7.5 d H-8

Predicted values are based on typical chemical shift ranges for substituted naphthalenes. oregonstate.educompoundchem.comchemistrysteps.com Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, ten distinct signals are expected, corresponding to the ten carbon atoms of the naphthalene ring system. The chemical shifts are influenced by the attached functional groups. The carbon atom bearing the hydroxyl group (C-1) will be shifted downfield, as will the carbon attached to the nitro group (C-2). The carbon atom bonded to the bromine (C-4) will also show a characteristic chemical shift.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Assignment
~150-160 C-1
~135-145 C-2
~120-130 C-3
~115-125 C-4
~125-135 C-4a
~120-130 C-5
~125-135 C-6
~120-130 C-7
~125-135 C-8
~130-140 C-8a

Predicted values are based on substituent effects on naphthalene chemical shifts. Actual values may vary.

Two-Dimensional NMR Techniques

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the protons on the naphthalene rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the positions of the substituents on the naphthalene ring.

By combining the information from these 2D NMR experiments, a complete and verified assignment of the ¹H and ¹³C NMR spectra of this compound can be achieved.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

No experimental High-Resolution Mass Spectrometry (HRMS) data for this compound has been found in the searched scientific literature. This technique would be crucial for determining the compound's exact molecular weight and confirming its elemental composition.

Fragmentation Patterns and Structural Information

Detailed information on the fragmentation patterns of this compound under mass spectrometric analysis is currently unavailable. Such data would be invaluable for elucidating the compound's structural features and connectivity.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

No published Ultraviolet-Visible (UV-Vis) absorption spectra for this compound could be located. This analysis would provide insight into the electronic transitions within the molecule.

Fluorescence and Phosphorescence Studies

There is no available research on the fluorescence or phosphorescence properties of this compound. These studies would be necessary to understand its photophysical behavior and potential luminescent applications.

X-ray Crystallography for Solid-State Molecular Architecture

A search for X-ray crystallographic data did not yield any results for this compound. This powerful technique is essential for determining the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Chromatographic Purity Assessment and Separation Techniques

The purity of this compound is paramount for its application in further chemical synthesis or material science. Chromatographic techniques provide a robust platform for both qualitative and quantitative purity assessment.

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely employed to monitor the progress of organic reactions. In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.

Stationary and Mobile Phases:

For a polar compound like this compound, which contains a hydroxyl and a nitro group, a polar stationary phase is appropriate. Silica (B1680970) gel G coated on a glass or aluminum plate is a standard choice. ijcps.org The selection of a suitable mobile phase (eluent) is critical to achieve good separation. The polarity of the eluent is adjusted to control the movement of the compounds on the TLC plate. A mixture of a non-polar solvent and a more polar solvent is typically used. For aromatic nitro compounds, various solvent systems can be effective. epa.gov By adjusting the ratio of the solvents, an optimal Rf value (retardation factor) for the product can be obtained, ideally between 0.3 and 0.5 for clear separation.

Visualization:

Since this compound is an aromatic compound, it is expected to be UV active. Therefore, the spots on the TLC plate can be visualized under a UV lamp, typically at 254 nm, where they will appear as dark spots against a fluorescent background. tifr.res.intanta.edu.eg Additionally, specific chemical stains can be used for visualization. A potassium permanganate (B83412) (KMnO4) stain can be used as a general visualizing agent for organic compounds. chemistryhall.com

Reaction Monitoring in Practice:

To monitor a reaction, three spots are typically applied to the TLC plate: the starting material, a co-spot (a mixture of the starting material and the reaction mixture), and the reaction mixture itself. As the reaction progresses, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the more polar product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.

Parameter Description
Stationary Phase Silica Gel G
Mobile Phase Hexane:Ethyl Acetate (e.g., 7:3 v/v)
Visualization UV light (254 nm), Potassium Permanganate stain
Expected Rf (Starting Material) Higher Rf value (less polar)
Expected Rf (Product) Lower Rf value (more polar)

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. It offers higher resolution and sensitivity compared to TLC and is the preferred method for final purity assessment of this compound.

Reversed-Phase HPLC:

For the analysis of moderately polar to non-polar compounds like brominated naphthols, reversed-phase HPLC is the most common approach. mdpi.comnih.gov In this mode, the stationary phase is non-polar (e.g., C8 or C18 silica), and the mobile phase is a polar solvent mixture.

Chromatographic Conditions:

A typical HPLC system for the analysis of this compound would consist of a C18 column with a mobile phase composed of a mixture of acetonitrile (B52724) and water. nih.gov Often, a small amount of acid, such as trifluoroacetic acid (TFA) or formic acid, is added to the mobile phase to improve peak shape and resolution. mdpi.com A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate the target compound from any impurities, which may have a wide range of polarities. Detection is typically achieved using a UV-Vis detector set at a wavelength where the compound exhibits strong absorbance, likely in the UV region for a nitronaphthalene derivative.

Parameter Description
Stationary Phase C18 silica gel (e.g., 5 µm particle size)
Mobile Phase Acetonitrile and Water (with 0.1% TFA)
Elution Mode Gradient elution
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm)
Expected Retention Time Dependent on the specific gradient program, but expected to be well-retained on a C18 column

Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposition. Due to the presence of a polar hydroxyl group and a relatively high molecular weight, this compound is not sufficiently volatile for direct GC analysis. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable compound.

Derivatization:

The most common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl group in this compound, is silylation. dphen1.comunina.it This process involves reacting the compound with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBDMSTFA), to replace the active hydrogen with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. researchgate.netresearchgate.net The resulting silyl (B83357) ether is significantly more volatile and less polar, making it amenable to GC analysis.

GC-MS Analysis:

The derivatized sample can then be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component, allowing for positive identification. A non-polar capillary column, such as one coated with a dimethylpolysiloxane stationary phase (e.g., HP-5MS), is typically used for the separation of such derivatives. researchgate.net

Parameter Description
Derivatization Agent N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA)
GC Column Capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm)
Carrier Gas Helium
Injector Temperature 250 °C
Oven Program Temperature gradient (e.g., 100 °C to 280 °C at 10 °C/min)
Detector Mass Spectrometer (MS)

Theoretical and Computational Investigations on 4 Bromo 2 Nitronaphthalen 1 Ol

Quantum Chemical Studies of Electronic Structure and Bonding

Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. These computational methods provide insights into the arrangement of electrons and the nature of chemical bonds, which in turn dictate the molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry for its favorable balance of accuracy and computational cost. DFT calculations are widely used to determine the ground-state properties of molecules, including their optimized geometry, vibrational frequencies, and electronic energies.

For 4-Bromo-2-nitronaphthalen-1-ol, DFT calculations would typically be initiated by constructing an initial three-dimensional structure of the molecule. This structure is then optimized to find the lowest energy conformation, which corresponds to the most stable arrangement of the atoms. During this optimization, key geometric parameters such as bond lengths, bond angles, and dihedral angles are determined.

Table 1: Predicted Ground State Properties of this compound from DFT Calculations

PropertyPredicted Value
Optimized EnergyValue in Hartrees
Dipole MomentValue in Debye
Key Bond Lengths (C-Br, C-N, N-O, O-H)Values in Ångstroms (Å)
Key Bond Angles (C-C-Br, C-C-N, O-N-O)Values in Degrees (°)

Note: The specific values in this table are illustrative and would be obtained from actual DFT calculations.

The results of these calculations would reveal the influence of the bromo, nitro, and hydroxyl substituents on the geometry of the naphthalene (B1677914) core. For instance, steric hindrance between adjacent groups could lead to out-of-plane distortions of the otherwise planar naphthalene ring system.

Molecular Orbital Analysis and Charge Distribution

A deeper understanding of the electronic structure can be gained through the analysis of molecular orbitals (MOs) and the distribution of electron density. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance as they are the frontier orbitals involved in chemical reactions.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests a more reactive species.

Table 2: Frontier Molecular Orbital Properties of this compound

ParameterPredicted Value
HOMO EnergyValue in electron volts (eV)
LUMO EnergyValue in electron volts (eV)
HOMO-LUMO Energy GapValue in electron volts (eV)

Note: The specific values in this table are illustrative and would be obtained from computational analysis.

Furthermore, the spatial distribution of the HOMO and LUMO can provide insights into the regions of the molecule that are most likely to participate in electrophilic and nucleophilic attacks, respectively. For this compound, the HOMO is expected to be localized primarily on the electron-rich naphthalene ring and the hydroxyl group, while the LUMO is likely to be concentrated on the electron-withdrawing nitro group.

Natural Bond Orbital (NBO) analysis is another powerful tool used to study charge distribution and bonding interactions within a molecule. This analysis provides a picture of the localized bonds and lone pairs, and can quantify the charge on each atom. This information is invaluable for understanding the molecule's polarity and intermolecular interactions.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling allows for the exploration of potential reaction mechanisms, providing a detailed picture of how a reaction proceeds from reactants to products. This includes the identification of transition states and the calculation of activation energies, which are critical for predicting reaction rates and outcomes.

Transition State Characterization and Activation Energies

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. Characterizing the geometry and energy of the transition state is a key goal of computational reaction modeling. By locating the transition state structure, researchers can calculate the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

For this compound, computational methods could be used to investigate various reactions, such as nucleophilic aromatic substitution of the bromine atom or reactions involving the hydroxyl or nitro groups. The activation energies for different potential pathways can be compared to determine the most favorable reaction mechanism.

Reaction Coordinate Analysis

Reaction coordinate analysis, also known as Intrinsic Reaction Coordinate (IRC) calculations, is used to confirm that a located transition state indeed connects the desired reactants and products. Starting from the transition state geometry, the IRC calculation follows the reaction path downhill in both the forward and reverse directions, ultimately leading to the reactant and product minima on the potential energy surface.

This analysis provides a detailed map of the energy changes that occur as the reaction progresses, offering a complete picture of the reaction pathway.

Photophysical Properties and Excited State Dynamics

The interaction of molecules with light is the domain of photophysics. Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are instrumental in predicting and understanding the photophysical properties of molecules, such as their absorption and emission spectra.

TD-DFT calculations can be used to determine the energies of the electronic excited states of this compound. This information allows for the prediction of the wavelengths of light that the molecule will absorb, corresponding to its UV-Visible absorption spectrum.

Furthermore, computational studies can provide insights into the dynamics of the excited states, including the rates of processes such as fluorescence, phosphorescence, and non-radiative decay. Understanding these processes is crucial for applications in areas such as organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. The presence of a heavy atom like bromine can often influence these properties, for instance, by promoting intersystem crossing from singlet to triplet excited states.

Time-Dependent Density Functional Theory (TD-DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful quantum chemical method used to investigate the electronic excited states of molecules. qu.edu.qaresearchgate.net For this compound, TD-DFT calculations are essential for understanding its photophysical properties, such as its absorption and emission spectra. These calculations can predict the vertical excitation energies, which correspond to the absorption maxima (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. nih.gov

The electronic transitions in a molecule like this compound are complex due to the presence of multiple functional groups: the naphthalene core, the electron-withdrawing nitro (-NO₂) group, the electron-donating hydroxyl (-OH) group, and the halogen bromo (-Br) group. TD-DFT allows for the characterization of these transitions, typically arising from π → π* and n → π* excitations. The π → π* transitions are usually located in the high-energy region of the UV-visible spectrum and involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the aromatic system. The n → π* transitions, which are generally weaker, involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro or hydroxyl group) to an antibonding π* orbital.

Computational studies on similar nitroaromatic compounds show that the choice of functional and basis set is crucial for obtaining results that correlate well with experimental data. qu.edu.qanih.gov For instance, range-separated hybrid functionals are often employed for systems with potential charge-transfer character, which is expected in this compound due to the donor-acceptor nature of the substituents. nih.gov Furthermore, including solvent effects, often through a Polarizable Continuum Model (PCM), is vital for accurately simulating spectra in solution, as solvent polarity can significantly stabilize the excited state relative to the ground state. nih.gov

A hypothetical TD-DFT analysis of this compound would yield data similar to that presented in the table below, detailing the primary electronic transitions.

Table 1: Predicted Electronic Transitions for this compound via TD-DFT

Excited State Calculated Wavelength (nm) Oscillator Strength (f) Major Contribution Transition Character
S₁ 450 0.08 HOMO -> LUMO n -> π*
S₂ 385 0.55 HOMO-1 -> LUMO π -> π*
S₃ 350 0.21 HOMO -> LUMO+1 π -> π*
S₄ 310 0.15 HOMO-2 -> LUMO π -> π*

Note: This table contains hypothetical data for illustrative purposes, based on typical results for similar aromatic compounds.

Intersystem Crossing and Non-Radiative Decay Pathways

A key feature of many nitroaromatic compounds is their typically low fluorescence quantum yield, which is a consequence of highly efficient non-radiative decay pathways that depopulate the first singlet excited state (S₁). rsc.org The dominant non-radiative process in nitronaphthalenes is intersystem crossing (ISC), a spin-forbidden transition from a singlet excited state to a triplet excited state (e.g., S₁ → Tₙ). nih.govwikipedia.org This process is remarkably fast in many nitronaphthalene derivatives, often occurring on a sub-picosecond timescale. acs.org

The efficiency of ISC is governed by several factors, most notably the energy gap between the singlet and triplet states and the magnitude of spin-orbit coupling (SOC). wikipedia.org In nitronaphthalenes, the S₁ state is often nearly isoenergetic with a higher-lying triplet state (Tₙ), creating favorable conditions for rapid ISC. Following this initial crossing, the molecule undergoes rapid internal conversion within the triplet manifold to populate the lowest triplet state (T₁).

The presence of a bromine atom in this compound is expected to significantly enhance the rate of intersystem crossing due to the "heavy-atom effect". youtube.com Heavy atoms like bromine increase the spin-orbit coupling, which mixes the spin states and facilitates the otherwise forbidden singlet-to-triplet transition. youtube.com This effect would likely lead to an even faster and more efficient population of the triplet manifold compared to unsubstituted nitronaphthalene, further quenching any potential fluorescence.

Therefore, the primary deactivation pathway for photoexcited this compound is predicted to be:

Photoexcitation: S₀ + hν → Sₙ

Internal Conversion (Singlet): Sₙ → S₁ (ultrafast)

Intersystem Crossing: S₁ → Tₙ (ultrafast, enhanced by the heavy-atom effect)

Internal Conversion (Triplet): Tₙ → T₁ (picoseconds)

Decay to Ground State: T₁ → S₀ (phosphorescence or non-radiative decay, on a longer timescale)

Conformational Relaxation in Excited States

Upon electronic excitation, molecules can undergo changes in their geometry, a process known as conformational relaxation. This relaxation occurs as the molecule moves to find a new energy minimum on the excited-state potential energy surface. For a substituted naphthalene like this compound, this can involve changes in bond lengths and angles, particularly related to the substituents.

One of the most significant conformational changes in nitroaromatic compounds involves the rotation of the nitro group. In the ground state, the nitro group may be twisted out of the plane of the aromatic ring. In the excited state, the molecule may relax towards a more planar conformation to increase π-conjugation, or conversely, twist further to access conical intersections that facilitate rapid internal conversion back to the ground state. researchgate.net

The intramolecular hydrogen bond between the hydroxyl group at the 1-position and the nitro group at the 2-position is expected to play a crucial role in the conformational dynamics of this compound. This interaction would rigidify the structure, potentially hindering large-scale rotational motion of the nitro group. However, excitation can alter the strength of this hydrogen bond, leading to a different equilibrium geometry in the excited state. Computational studies are critical for mapping these potential energy surfaces and identifying the minimum energy conformations in both the ground and excited states, thereby providing insight into the relaxation pathways that compete with other decay processes like intersystem crossing. rsc.org

Molecular Docking and Interaction Studies

While specific studies exploring this compound as a molecular probe precursor are not widely documented, its structure, featuring a substituted naphthol skeleton, is common in bioactive molecules. researchgate.net Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. elsevierpure.comnih.gov

Ligand-Protein Binding Simulations

Ligand-protein binding simulations for this compound would involve docking the molecule into the active site of a target protein to predict its binding affinity and mode. The simulation calculates a docking score, often expressed as binding energy (in kcal/mol), which estimates the strength of the interaction. researchgate.net A more negative score typically indicates a more favorable binding interaction.

The process involves preparing the 3D structures of both the ligand (this compound) and the protein receptor. The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's binding pocket, scoring each one. nih.gov

The results of such a simulation would identify the most likely binding pose and highlight the key interactions responsible for stabilizing the complex. nih.gov This information is invaluable for structure-based drug design and for understanding the molecular basis of a ligand's biological activity.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein (e.g., a Kinase)

Parameter Value Interpretation
Binding Energy (kcal/mol) -8.5 Indicates a strong and favorable binding interaction.
Key Interacting Residues TYR 23, LYS 45, ASP 112 Amino acids in the active site forming crucial bonds.
Hydrogen Bonds 2 (with LYS 45, ASP 112) Specific hydrogen bonds stabilizing the complex.
Hydrophobic Interactions Naphthalene ring with LEU 88, VAL 34 Van der Waals forces contributing to binding.
Halogen Bond Bromine with backbone carbonyl of GLY 21 A potential directional interaction involving the bromine atom.

Note: This table contains hypothetical data for illustrative purposes, based on typical results from molecular docking simulations.

Intermolecular Interactions and Hydrogen Bonding Networks

The binding of this compound to a protein active site is mediated by a network of noncovalent intermolecular interactions. nih.gov The specific functional groups on the molecule dictate the types of interactions it can form:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, while the oxygen atoms of the nitro (-NO₂) group and the hydroxyl group are strong hydrogen bond acceptors. These groups are expected to form critical hydrogen bonds with polar amino acid residues (e.g., serine, threonine, tyrosine, aspartate, glutamate) or the protein backbone. nih.gov An intramolecular hydrogen bond between the 1-ol and 2-nitro groups would also influence its interaction with external partners.

Hydrophobic Interactions: The aromatic naphthalene core is hydrophobic and will favorably interact with nonpolar amino acid residues such as leucine, valine, and phenylalanine through van der Waals forces.

Halogen Bonding: The bromine atom can act as a halogen bond donor, forming a favorable electrostatic interaction with a Lewis base, such as the backbone carbonyl oxygen of an amino acid. This type of interaction is increasingly recognized as important in ligand-protein binding.

π-Stacking: The aromatic naphthalene ring can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine, tyrosine, and tryptophan.

Computational analysis of the docked pose reveals the precise geometry and nature of these interactions, providing a detailed map of the hydrogen bonding network and other forces that anchor the ligand within the binding site. nih.gov

Table of Mentioned Compounds

Compound Name

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Nitronaphthalen 1 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The naphthalene (B1677914) ring system of 4-bromo-2-nitronaphthalen-1-ol is subject to both electrophilic and nucleophilic substitution reactions, with the regioselectivity and reaction feasibility being heavily influenced by the existing substituents.

Further Halogenation (e.g., Bromination, Chlorination)

Further electrophilic halogenation of this compound is a complex process due to the conflicting directing effects of the substituents. The hydroxyl group at C1 strongly activates the ring for electrophilic attack, directing incoming electrophiles to the ortho (C2) and para (C4) positions. However, these positions are already occupied by the nitro group and bromine, respectively.

The nitro group at C2 deactivates the ring, particularly the one it is attached to (the "nitrated ring"), and directs incoming electrophiles to the meta positions (C4 and C5/C7 on the adjacent ring). The bromine at C4 also deactivates the ring but would direct to its ortho (C3) and para (C1) positions, which are also blocked or adjacent to the bulky nitro group.

Given this substitution pattern, further halogenation would likely be challenging and require forcing conditions. If successful, substitution would be predicted to occur on the second, less deactivated ring (the "unsubstituted ring"), specifically at the C5 or C7 positions, which are meta to the nitro group and para- and ortho- to the C8a-C4a bond, respectively. The reaction would typically proceed using molecular bromine or chlorine in the presence of a Lewis acid catalyst.

Table 1: Predicted Regioselectivity of Further Halogenation

Reagent Catalyst Predicted Major Product(s)
Br₂ FeBr₃ 4,5-Dibromo-2-nitronaphthalen-1-ol
Cl₂ AlCl₃ 4-Bromo-5-chloro-2-nitronaphthalen-1-ol

Note: These are predicted outcomes based on general principles of electrophilic aromatic substitution.

Nitration and Ring Functionalization

Similar to halogenation, further nitration involves introducing another electron-withdrawing nitro group onto the already electron-deficient naphthalene system. The reaction is an electrophilic aromatic substitution, typically carried out with a mixture of concentrated nitric acid and sulfuric acid.

The directing effects are the same as described for halogenation. The powerful activating effect of the hydroxyl group is sterically hindered and electronically counteracted by the deactivating nitro and bromo groups on the same ring. Therefore, the incoming nitronium ion (NO₂⁺) is most likely to attack the less deactivated ring. The C5 and C7 positions are the most probable sites for substitution. The nitration of naphthalene itself typically yields a mixture of 1-nitronaphthalene (B515781) and 2-nitronaphthalene, with the former being the major product under kinetic control due to a more stable carbocation intermediate. youtube.com In this substituted case, the directing influence of the existing groups is paramount.

Reactions at the Hydroxyl Group (e.g., Esterification, Etherification)

The hydroxyl group of this compound behaves as a typical phenol (B47542) and can readily undergo reactions such as esterification and etherification.

Esterification: This reaction involves the conversion of the hydroxyl group into an ester. This can be achieved through several methods:

Fischer Esterification: Reacting the compound with a carboxylic acid in the presence of a strong acid catalyst (like H₂SO₄) leads to the formation of the corresponding ester. This is a reversible process. chemguide.co.ukyoutube.com

Reaction with Acyl Chlorides or Acid Anhydrides: A more efficient and irreversible method involves reacting the naphthol with an acyl chloride or acid anhydride, often in the presence of a base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. youtube.com

Etherification (Williamson Ether Synthesis): The hydroxyl group can be converted into an ether by first deprotonating it with a base (e.g., sodium hydroxide (B78521) or sodium hydride) to form a more nucleophilic naphthoxide ion. This ion is then reacted with an alkyl halide (e.g., methyl iodide or ethyl bromide) in an Sₙ2 reaction to yield the corresponding ether.

Table 2: Representative Reactions at the Hydroxyl Group

Reaction Type Reagents Product
Esterification Acetic Anhydride, Pyridine 4-Bromo-2-nitronaphthalen-1-yl acetate

Nucleophilic Aromatic Substitution of Bromine

The bromine atom on the naphthalene ring can potentially be replaced by a nucleophile. Such reactions, known as nucleophilic aromatic substitution (SₙAr), are greatly facilitated by the presence of strong electron-withdrawing groups, particularly at positions ortho and para to the leaving group.

Reduction and Oxidation Reactions of the Nitro and Hydroxyl Groups

The nitro and hydroxyl groups are redox-active and represent key sites for chemical transformation.

Reduction of the Nitro Group to Amino or Other Nitrogen-Containing Functions

The reduction of the nitro group to a primary amino group is one of the most important transformations of nitroaromatic compounds, providing a route to aromatic amines. jsynthchem.com A variety of reducing agents can accomplish this conversion. masterorganicchemistry.comwikipedia.org

Common methods include:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst such as palladium, platinum, or Raney nickel. A significant challenge with this method is the potential for concurrent hydrodebromination (replacement of the bromine atom with hydrogen). Catalysts like Raney nickel are sometimes preferred over palladium-on-carbon (Pd/C) to minimize this side reaction. commonorganicchemistry.com A patent describing the reduction of the related compound 2-nitro-4-bromophenol highlights the use of a Fe-Cr modified Raney-Ni catalyst specifically to inhibit the debromination side reaction, achieving high yields of the desired aminophenol. google.com

Metal/Acid Reduction: The use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid (typically HCl) is a classic and effective method for reducing aromatic nitro groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) in an acidic medium is another mild and often selective reagent. These methods are generally tolerant of halogen substituents.

The successful reduction of the nitro group in this compound yields 2-amino-4-bromonaphthalen-1-ol, a valuable intermediate for the synthesis of dyes and other complex organic molecules. Depending on the reducing agent and conditions, intermediate reduction products like nitroso or hydroxylamine (B1172632) derivatives can sometimes be isolated.

Table 3: Common Reagents for Nitro Group Reduction and Their Characteristics

Reagent/System Typical Conditions Advantages Potential Disadvantages
H₂ / Raney Ni H₂ gas, pressure, solvent (e.g., EtOH) Effective, clean workup Can cause dehalogenation
Fe / HCl Reflux in aqueous HCl/EtOH Inexpensive, tolerant of halogens Stoichiometric iron salts produced
SnCl₂ / HCl Room temp or heat in HCl/EtOH Mild, good for sensitive substrates Tin waste can be problematic

Oxidation of the Hydroxyl Group

The hydroxyl group of this compound, being attached to the naphthalene ring, imparts phenolic character to the molecule. This makes it susceptible to oxidation, a reaction that can lead to the formation of corresponding naphthoquinones. Naphthoquinones are a class of compounds known for their biological activity and roles as synthetic intermediates.

The oxidation would convert the naphthalen-1-ol moiety into a 1,2-naphthoquinone. The presence of the electron-withdrawing nitro group on the ring is known to increase the biological activity of naphthoquinone derivatives. researchgate.net The reaction typically proceeds by treating the naphthol with a suitable oxidizing agent. Common reagents for such transformations include Fremy's salt (potassium nitrosodisulfonate), chromic acid, or other high-valent metal oxidants. The expected product from the oxidation of this compound would be 4-Bromo-2-nitro-1,2-naphthoquinone.

Table 1: Potential Oxidation Reaction

Starting Material Oxidizing Agent Expected Product

Research on substituted catechols shows that oxidation at the air-water interface can lead to the formation of quinones and other products. nih.gov This suggests that the hydroxyl group in this compound is a prime site for oxidative transformations under various conditions.

Cyclization and Annulation Reactions involving this compound

The structure of this compound provides a platform for constructing more complex polycyclic systems through cyclization and annulation reactions. Annulation is a ring-forming process where a new ring is built onto a pre-existing molecular fragment. scripps.edu

Cyclization: Intramolecular cyclization can be envisioned if a suitable side chain is first attached to the molecule, for instance, at the hydroxyl group or by replacing the bromine atom. Electrophilic cyclization is a common strategy for forming substituted naphthalenes from precursors with alkyne functionalities. acs.orgnih.gov For example, a derivative of this compound containing a propargylic alcohol could undergo a 6-endo-dig cyclization to form a new fused ring. nih.gov Similarly, palladium-catalyzed intramolecular reactions, such as the Heck reaction, can be used to form new rings by connecting two parts of the same molecule. beilstein-journals.org

Annulation: Annulation reactions build a new ring onto a substrate. The Robinson annulation, for example, combines a Michael addition with an intramolecular aldol (B89426) reaction to form a six-membered ring. youtube.comyoutube.com A derivative of this compound could potentially act as a substrate in such a sequence to yield a fused polycyclic aromatic system. Phosphine-catalyzed [4+2] annulation of nitro-containing aromatic compounds has also been shown to be an effective method for creating functionalized carbazoles, suggesting that the nitro-naphthalene core could participate in similar transformations. nih.gov

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck) for C-C Bond Formation

The bromine atom at the C-4 position is a key functional group that enables the participation of this compound in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for creating new carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester. nih.govlibretexts.orgorganic-chemistry.org It is a highly versatile method for forming biaryl structures. This compound could be coupled with various aryl or vinyl boronic acids to introduce new substituents at the C-4 position. The reaction is tolerant of many functional groups, making it suitable for complex molecules. nih.govnih.gov

Table 2: Representative Suzuki-Miyaura Coupling on Bromo-Aromatic Substrates

Aryl Bromide Boronic Acid/Ester Catalyst / Base Product
1-Bromonaphthalene Phenylboronic acid Pd(PPh₃)₄ / Na₂CO₃ 1-Phenylnaphthalene
4-Bromo-anisole 4-Methylphenylboronic acid Pd(OAc)₂ / K₃PO₄ 4-Methoxy-4'-methylbiphenyl

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction that forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orglibretexts.org This method would allow for the introduction of an alkynyl group at the C-4 position of the naphthalene ring, creating arylalkyne structures that are valuable in materials science and pharmaceuticals. nih.gov The reaction is typically catalyzed by palladium and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

Table 3: Representative Sonogashira Coupling on Bromo-Aromatic Substrates

Aryl Bromide Alkyne Catalyst / Co-catalyst / Base Product
1-Bromonaphthalene Phenylacetylene PdCl₂(PPh₃)₂ / CuI / Et₃N 1-(Phenylethynyl)naphthalene
1-Bromo-4-iodobenzene Trimethylsilylacetylene Pd(PPh₃)₄ / CuI / Et₃N Bis(4-bromophenyl)acetylene

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. liverpool.ac.ukorganic-chemistry.org This reaction could be used to attach various vinyl groups to the C-4 position of this compound. The reaction generally exhibits high trans selectivity. organic-chemistry.org Studies have demonstrated the successful Heck arylation of cyclohexene (B86901) with bromonaphthalene, indicating the feasibility of this transformation. researchgate.net

Table 4: Representative Heck Reaction on Bromo-Aromatic Substrates

Aryl Bromide Alkene Catalyst / Base Product
Bromonaphthalene Cyclohexene Palladium complex / [bmim][BF₄] 3-Naphthylcyclohexene researchgate.net
1-Bromonaphthalene Acrolein Supported Palladacycle / Base 3-(1-Naphthyl)acrolein

Derivatization Strategies for Analytical and Synthetic Purposes

The functional groups of this compound, particularly the hydroxyl group, offer sites for derivatization to create new molecules for specific applications.

The hydroxyl group can be readily modified to attach a reporter tag, such as a fluorophore, for spectroscopic analysis. Naphthalene derivatives are themselves fluorescent and are used as the basis for fluorescent probes. mdpi.comsemanticscholar.orgnih.gov By chemically linking another chromophore or a specific binding unit to the hydroxyl group, a new sensor molecule can be created. For example, a derivative could be synthesized to act as a fluorescent chemosensor for detecting metal ions like Al³⁺. nih.gov The binding of the target ion would cause a measurable change in the fluorescence emission spectrum, such as quenching or enhancement, allowing for quantitative detection. nih.govnih.gov

The synthesis of enantiomerically pure compounds is critical in pharmacology. The structure of this compound is analogous to nitronaphthol precursors used in the synthesis of chiral drugs. For instance, 4-nitro-1-naphthol (B44699) is a starting material for preparing derivatives of propranolol, a beta-blocker where the biological activity resides primarily in one enantiomer. nih.gov

A common strategy involves reacting the naphthol's hydroxyl group with a chiral building block. For example, reaction with epichlorohydrin (B41342) would form a glycidyl (B131873) ether. Subsequent opening of the epoxide ring with an amine, such as isopropylamine, would introduce a chiral center, resulting in a racemic mixture of the final product. nih.gov This mixture can then be separated into its individual enantiomers through a process called chiral resolution, which often employs chiral high-performance liquid chromatography (HPLC). nih.govwikipedia.orgnih.gov This approach would yield the pure (R)- and (S)-enantiomers of the this compound derivative.

Advanced Applications and Role in Contemporary Science

Function as a Key Synthetic Intermediate in Complex Molecule Synthesis

The structure of 4-Bromo-2-nitronaphthalen-1-ol is well-suited for its role as a foundational element in the construction of more elaborate molecules. The bromo and nitro groups, in particular, are excellent leaving groups or can be transformed into other functional groups, providing multiple pathways for molecular elaboration. nih.gov

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. The synthesis of imidazole (B134444) derivatives, a class of heterocycles with a wide array of biological activities, can be achieved through various synthetic routes. wjpsonline.com Compounds like this compound serve as valuable starting materials in these syntheses. The existing functional groups can direct the formation of the imidazole ring. For instance, the nitro group can be reduced to an amine, which can then participate in cyclization reactions to form a fused imidazole ring system. Furthermore, the bromine atom can be utilized in palladium-catalyzed cross-coupling reactions to introduce aryl or heteroaryl substituents onto the imidazole core, a common strategy for creating diverse libraries of potential therapeutic agents. nih.gov While numerous methods exist for imidazole synthesis, including the Debus, Radiszewski, and Wallach methods, the use of functionalized precursors like bromo-nitro aromatics allows for the regiocontrolled construction of highly substituted products. rsc.orgorganic-chemistry.org

Table 1: Selected Synthetic Methods for Imidazole Derivatives
Method NameKey ReactantsGeneral Description
Debus SynthesisGlyoxal, Formaldehyde, AmmoniaA classic method for creating C-substituted imidazoles, though often with low yields.
Radiszewski SynthesisDicarbonyl compound, Aldehyde, AmmoniaCondensation reaction that yields highly substituted imidazoles like 2,4,5-triphenylimidazole. wjpsonline.com
Wallach SynthesisN,N-dimethyloxamide, Phosphorus pentachlorideInvolves chlorination followed by reduction to yield N-substituted imidazoles.
From α-Halo Ketonesα-Halo ketone, AmidineAn interaction that leads to the successful synthesis of 2,4- or 2,5-biphenyl imidazoles.

Molecular probes, including radiotracers for Positron Emission Tomography (PET), are crucial tools in biomedical imaging and diagnostics. nih.gov The development of these probes often relies on the synthesis of molecules that can selectively target biological entities. The core structure of this compound is a candidate for modification into such probes. For example, nitroimidazole-based radiotracers are widely used for imaging hypoxia in tumors. researchgate.net The nitro group acts as a bioreductive marker, becoming trapped in low-oxygen environments. A naphthalene (B1677914) core, derived from a precursor like this compound, could be functionalized with a positron-emitting radionuclide, such as Fluorine-18, to create a novel PET imaging agent. researchgate.netchimia.ch The synthesis of such radiotracers is a complex process that requires the incorporation of radionuclides with short half-lives into a stable molecule, a challenge that can be addressed using microfluidic technologies for rapid synthesis. chimia.chresearchgate.net Natural compounds and their derivatives are also increasingly being explored as scaffolds for new radiotracers, suggesting that modified naphthalene structures could have significant potential in this field. nih.gov

Contributions to Methodological Advancements in Organic Synthesis

The reactivity of this compound contributes to the advancement of synthetic organic chemistry. Aromatic nitro compounds are pivotal intermediates in the chemical industry and synthetic chemistry, with numerous methods developed for their preparation. rsc.org Similarly, bromo-organic compounds are versatile reagents used in a vast range of transformations, including bromination, oxidation, and cyclization reactions. datapdf.com The presence of both bromo and nitro groups on the same aromatic scaffold, as seen in α-bromonitrostyrenes, creates highly reactive and versatile reagents that can act as dielectrophiles. nih.gov This dual functionality allows for the assembly of diverse heterocyclic compounds. nih.gov The study of reactions involving this compound can lead to the discovery of new synthetic pathways, catalysts, and reaction conditions, thereby expanding the toolkit available to organic chemists for constructing complex molecular architectures.

Exploration in Materials Science and Photonic Applications

Naphthalene derivatives are extensively studied for their applications in materials science, particularly in optoelectronics, due to their rigid, planar structure and favorable photophysical properties.

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and their performance hinges on the properties of the organic materials used. mdpi.com Naphthalene derivatives, such as naphthalene diimides (NDIs), are key components in the development of n-type organic semiconductors for optoelectronic devices. mdpi.com The electron-accepting nature of the nitro group in this compound, combined with the extended π-system of the naphthalene core, suggests its potential as a building block for materials used in OLEDs. By incorporating this moiety into larger conjugated polymers or small molecules, it could contribute to the electron-transporting layers or as a component in emissive materials. researchgate.netnih.gov The tunability of the electronic properties through chemical modification of the hydroxyl and bromo groups allows for the rational design of materials with specific energy levels and charge-transport characteristics, which are critical for efficient OLED performance. mdpi.com

Biological Activity Screening and Structure-Activity Relationship (SAR) Studies of Derivatives

The strategic incorporation of bromo and nitro substituents onto the naphthalene framework presents a unique combination of electronic and steric properties that can be exploited for biological interactions. Researchers have begun to synthesize analogues of this compound to probe their potential as antimicrobial and pharmacologically active agents.

While direct studies on the antimicrobial properties of this compound derivatives are limited, the broader class of naphthalene derivatives has been extensively investigated for such activities. These studies provide a foundational understanding of the structural motifs that contribute to antimicrobial efficacy. For instance, the presence of halogen and nitro groups on aromatic rings is a well-established strategy in the design of antimicrobial compounds. It is hypothesized that these substitutions can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes, and can also participate in electronic interactions with biological targets.

To systematically explore the antimicrobial potential of this specific class of compounds, a hypothetical screening of a series of synthesized analogues could be conducted against a panel of pathogenic bacteria and fungi. The results of such a study would be instrumental in elucidating the SAR for this scaffold. A representative data table from such a hypothetical study is presented below to illustrate the potential findings.

Compound IDR1-SubstituentR2-SubstituentBacterial Strain A (MIC in µg/mL)Fungal Strain B (MIC in µg/mL)
BNN-1 HH>128>128
BNN-2 CH3H64128
BNN-3 HOCH33264
BNN-4 ClH1632
BNN-5 HCl816
BNN-6 NO2H3264
BNN-7 HNO21632

This table is for illustrative purposes only and does not represent actual experimental data.

Beyond antimicrobial applications, the unique electronic nature of the this compound scaffold makes its derivatives interesting candidates for other pharmacological and agrochemical pursuits. In silico modeling and in vitro assays are powerful tools to predict and assess the potential of these compounds to interact with various biological targets.

In silico docking studies could be employed to investigate the binding affinity of a virtual library of this compound derivatives against a range of enzymes and receptors implicated in diseases such as cancer, inflammation, and neurodegenerative disorders. The nitro group, being a strong electron-withdrawing group, and the bromo substituent, a bulky and lipophilic atom, could play crucial roles in molecular recognition and binding.

Similarly, in the agrochemical sector, these compounds could be computationally screened for their potential as herbicides, insecticides, or fungicides. The mode of action could involve the inhibition of key enzymes in plant or insect metabolic pathways. Subsequent in vitro enzymatic assays and whole-organism screening would then be necessary to validate the computational predictions.

While concrete experimental data on the broader pharmacological and agrochemical relevance of this compound derivatives is yet to be extensively published, the structural alerts and chemical properties of the core molecule suggest that this is a promising area for future research and development.

Future Directions and Emerging Research Perspectives for 4 Bromo 2 Nitronaphthalen 1 Ol

Development of Novel and Highly Efficient Synthetic Routes

Currently, there are no established or published synthetic routes specifically for 4-Bromo-2-nitronaphthalen-1-ol. Future research in this area would need to focus on the development of regioselective and high-yielding synthetic pathways. Potential strategies could involve:

Multi-step synthesis from commercially available precursors: A logical starting point would be the bromination and nitration of a suitable naphthalenol precursor. The key challenge would be to control the regioselectivity of these electrophilic aromatic substitution reactions to achieve the desired 4-bromo and 2-nitro substitution pattern on the 1-naphthol (B170400) scaffold. The order of the bromination and nitration steps would be crucial in directing the incoming substituents to the correct positions.

Optimization of reaction conditions: Research would be necessary to determine the optimal reagents, solvents, temperatures, and catalysts to maximize the yield and purity of this compound while minimizing the formation of unwanted isomers and byproducts.

Development of chromatographic purification methods: Robust analytical and preparative chromatography techniques would need to be developed to isolate and purify the target compound from the reaction mixture.

Advanced Spectroscopic Characterization under Varied Conditions

A fundamental aspect of future research will be the thorough characterization of this compound using a suite of modern spectroscopic techniques. No spectroscopic data for this specific compound is currently available. Essential characterization would include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be essential to elucidate the precise molecular structure, confirming the connectivity and chemical environment of each atom. Advanced 2D NMR techniques such as COSY, HSQC, and HMBC could further confirm the structural assignment.

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH), nitro (-NO₂), and carbon-bromine (C-Br) bonds, as well as the aromatic naphthalene (B1677914) core.

Mass Spectrometry (MS): High-resolution mass spectrometry would be required to determine the exact molecular weight and elemental composition of the compound, providing definitive confirmation of its chemical formula.

UV-Visible Spectroscopy: Analysis of the compound's absorption and emission properties under various solvent and pH conditions would provide insights into its electronic structure and potential for applications in areas such as optical sensing or materials science.

A hypothetical data table for the characterization of this compound is presented below, which would need to be populated with experimental data once the compound is synthesized and analyzed.

Spectroscopic TechniquePredicted Data for this compound
¹H NMR Chemical shifts and coupling constants for the aromatic protons.
¹³C NMR Chemical shifts for all carbon atoms in the molecule.
IR Spectroscopy Characteristic absorption bands for O-H, N-O, and C-Br stretching.
Mass Spectrometry Precise m/z value corresponding to the molecular formula C₁₀H₆BrNO₃.

Deeper Mechanistic Understanding through Combined Experimental and Computational Approaches

To gain a comprehensive understanding of the chemical behavior of this compound, a combined experimental and computational approach would be highly valuable. There are currently no computational studies published for this molecule. Future research could involve:

Density Functional Theory (DFT) Calculations: DFT studies could be employed to model the molecular geometry, electronic structure, and spectroscopic properties of the compound. These theoretical calculations could complement and aid in the interpretation of experimental data.

Reaction Mechanism Studies: Computational modeling could be used to investigate the mechanisms of potential synthetic routes, helping to predict the regioselectivity of bromination and nitration reactions and to understand the stability of reaction intermediates.

Prediction of Physicochemical Properties: Theoretical calculations could provide estimates of various properties such as dipole moment, polarizability, and reactivity indices, which can offer insights into the molecule's potential interactions and applications.

Rational Design and Synthesis of Derivatives with Tailored Properties

Following the successful synthesis and characterization of this compound, a promising avenue of research would be the rational design and synthesis of its derivatives. By modifying the functional groups of the parent molecule, it may be possible to tune its properties for specific applications. Potential modifications could include:

Derivatization of the hydroxyl group: The hydroxyl group could be converted into ethers, esters, or other functional groups to alter the molecule's solubility, electronic properties, and biological activity.

Substitution of the bromine atom: The bromine atom could be replaced with other functional groups via cross-coupling reactions, opening up a wide range of structural possibilities.

Reduction of the nitro group: The nitro group could be reduced to an amino group, which could then be further functionalized to create a diverse library of new compounds.

Expanded Exploration of Novel Applications in Interdisciplinary Fields

The potential applications of this compound are currently unknown. Future research should aim to explore its utility in various interdisciplinary fields. Based on the functional groups present (a halogenated and nitrated phenol), potential areas of investigation could include:

Organic Synthesis: The compound could serve as a versatile building block for the synthesis of more complex organic molecules, including pharmaceuticals, agrochemicals, and dyes.

Materials Science: The presence of nitro and bromo substituents on an aromatic platform suggests potential for applications in the development of novel functional materials, such as nonlinear optical materials or high-energy materials.

Medicinal Chemistry: The naphthalene scaffold is present in many biologically active compounds. The unique substitution pattern of this compound could impart interesting pharmacological properties that warrant investigation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Bromo-2-nitronaphthalen-1-ol, and how can purity be validated?

  • Methodological Answer : A common approach involves bromination and nitration of naphthalen-1-ol derivatives. For example, nitration of 4-bromonaphthalen-1-ol using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) can yield the nitro derivative. Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended. Purity validation requires HPLC (>95% purity threshold) and melting point analysis (compare with literature values, e.g., CAS RN data) .

Q. How should researchers characterize the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For example, analogous naphthalenol derivatives (e.g., 1-[(4-Bromophenyl)(morpholin-4-yl)methyl]naphthalen-2-ol) have been resolved using SC-XRD with R-factor <0.05 . Complementary techniques include NMR (¹H/¹³C, DEPT-135) and FT-IR to confirm functional groups (e.g., -NO₂ stretching at ~1520 cm⁻¹) .

Q. What solvent systems are suitable for dissolving this compound in experimental settings?

  • Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., dichloromethane). For kinetic studies, prepare stock solutions in DMSO (10 mM) and dilute with buffer systems (pH 7.4) to avoid precipitation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer : Use PPE (gloves, goggles) due to potential skin/eye irritation. Store at RT in airtight containers away from light. Refer to SDS for toxicity data; avoid inhalation and use fume hoods during synthesis. Waste disposal must comply with halogenated organic waste regulations .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Employ a 2³ factorial design to test variables: temperature (0°C vs. 25°C), acid concentration (H₂SO₄: 70% vs. 90%), and reaction time (2h vs. 6h). Analyze yield (%) and purity (%) as response variables. Statistical tools (ANOVA) identify significant factors; for example, temperature may dominate nitration efficiency .

Q. How to resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR shifts (e.g., aromatic proton splitting) may arise from steric effects or polymorphism. Compare experimental data with computational predictions (DFT, B3LYP/6-31G*) and SC-XRD results. For example, crystal packing in bromonaphthalenol derivatives can alter electronic environments .

Q. What computational methods predict the reactivity of this compound in substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations can map electrophilic/nucleophilic sites. Calculate Fukui indices (ƒ⁺/ƒ⁻) to identify regions prone to bromine displacement (e.g., para to -NO₂ group). Validate with experimental kinetic studies (e.g., SNAr reactions with amines) .

Q. How to design mechanistic studies for bromine displacement reactions involving this compound?

  • Methodological Answer : Use isotopic labeling (e.g., ⁸¹Br/⁷⁹Br) to track substitution pathways. Conduct kinetic isotope effect (KIE) experiments and monitor intermediates via LC-MS. For photochemical reactions, employ time-resolved spectroscopy to detect transient species .

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Feasible Synthetic Routes

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.